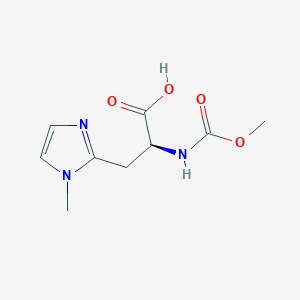
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a methoxycarbonyl group, an imidazole ring, and a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 1-methylimidazole.
Protection of Amino Group: The amino group of (S)-alanine is protected using a methoxycarbonyl group to prevent unwanted side reactions.
Coupling Reaction: The protected (S)-alanine is then coupled with 1-methylimidazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its chiral nature.
Medicine: This compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the chiral center allows for selective binding to biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a different position of the imidazole ring.
(S)-2-((Methoxycarbonyl)amino)-3-(1H-imidazol-2-yl)propanoic acid: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the methoxycarbonyl group and the specific positioning of the methyl group on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
1007913-07-6 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
(2S)-2-(methoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-12-4-3-10-7(12)5-6(8(13)14)11-9(15)16-2/h3-4,6H,5H2,1-2H3,(H,11,15)(H,13,14)/t6-/m0/s1 |
Clé InChI |
RCPZNLMYLXPYEJ-LURJTMIESA-N |
SMILES isomérique |
CN1C=CN=C1C[C@@H](C(=O)O)NC(=O)OC |
SMILES canonique |
CN1C=CN=C1CC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


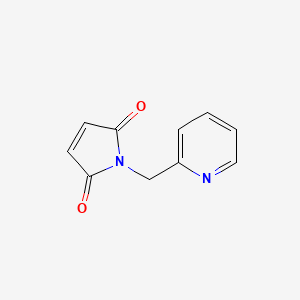
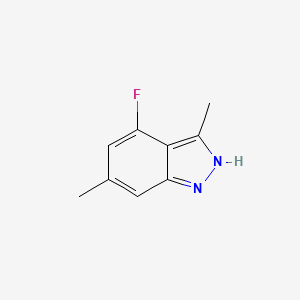

![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
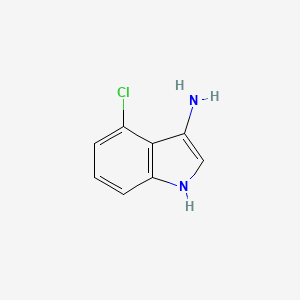
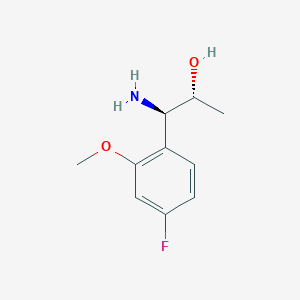
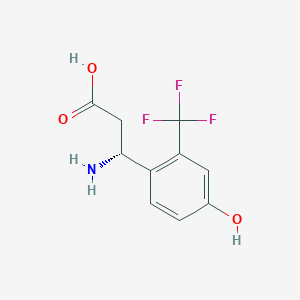
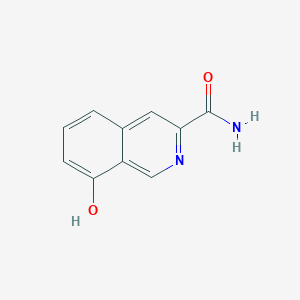
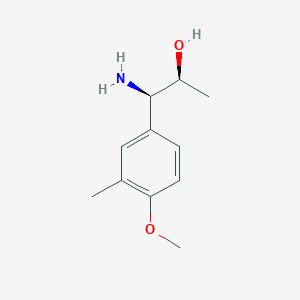
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
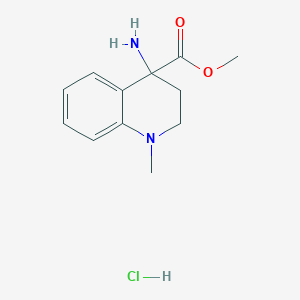
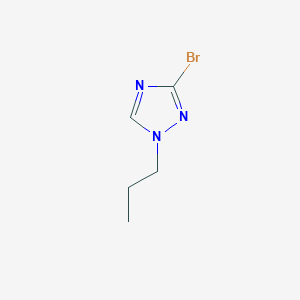
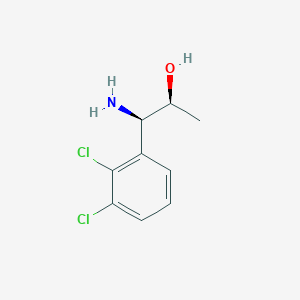
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
